Methyl 3-(pentafluoroethyl)benzoate
Description
Methyl 3-(pentafluoroethyl)benzoate is a fluorinated aromatic ester characterized by a pentafluoroethyl (-C₂F₅) substituent at the 3-position of the benzoate ring. Its molecular formula is C₁₀H₇F₅O₂, with a molecular weight of approximately 278.16 g/mol (estimated based on analogous compounds in ). The pentafluoroethyl group imparts high electronegativity, chemical inertness, and enhanced lipophilicity compared to non-fluorinated esters. This compound is likely synthesized via nucleophilic substitution or esterification reactions, similar to methods described for structurally related esters (e.g., alkylation of benzoic acid derivatives in DMF with K₂CO₃). Applications may include use as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to improve metabolic stability.
Properties
CAS No. |
64299-46-3 |
|---|---|
Molecular Formula |
C10H7F5O2 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
methyl 3-(1,1,2,2,2-pentafluoroethyl)benzoate |
InChI |
InChI=1S/C10H7F5O2/c1-17-8(16)6-3-2-4-7(5-6)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI Key |
JHHUPWRQFAQPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pentafluoroethyl)benzoate typically involves the esterification of 3-(pentafluoroethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(pentafluoroethyl)benzoic acid+methanol→methyl 3-(pentafluoroethyl)benzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: 3-(pentafluoroethyl)benzoic acid.
Reduction: 3-(pentafluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(pentafluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated aromatic moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which methyl 3-(pentafluoroethyl)benzoate exerts its effects is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Methyl 3-(pentafluoroethyl)benzoate with structurally related benzoate esters, highlighting substituent-driven differences:
Key Observations :
- Electron-Withdrawing Effects : The pentafluoroethyl group (-C₂F₅) is bulkier and more electronegative than -CF₃ or -F, leading to greater resonance stabilization and resistance to nucleophilic attack.
- Lipophilicity : Fluorinated substituents increase logP values, enhancing membrane permeability. The -C₂F₅ group likely confers higher lipophilicity than -CF₃ or halogens (Cl/F).
- Thermal Stability: Perfluorinated groups (e.g., -C₂F₅) improve thermal stability compared to non-fluorinated analogs, as seen in perfluoroalkyl sulfonates.
Toxicity and Environmental Impact
- Acute Toxicity : Alkyl benzoates (e.g., Methyl benzoate) exhibit low oral toxicity (LD₅₀ > 2000 mg/kg). Fluorinated versions may have higher bioaccumulation risks due to C-F bond persistence.
- Environmental Persistence : Perfluorinated compounds (PFCs) like -C₂F₅ are resistant to degradation, raising regulatory concerns.
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